N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine
Description
N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine is a tertiary amine derivative featuring a pyrrolidine core substituted with a methyl group and a 5-methyl-1,3,4-oxadiazole-containing side chain. The 1,3,4-oxadiazole moiety is a five-membered heterocycle with two nitrogen atoms, conferring electron-deficient properties that enhance binding interactions in medicinal chemistry contexts.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C9H16N4O/c1-7-11-12-9(14-7)6-13(2)8-3-4-10-5-8/h8,10H,3-6H2,1-2H3 |
InChI Key |
XKJRYDUQVUOWKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CN(C)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine typically involves the reaction of a pyrrolidine derivative with a methylating agent and a 1,3,4-oxadiazole precursor. One common method includes the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents like phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or polyphosphoric acid (PPA) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and solvent-free methods have been developed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Oxazole vs. Oxadiazole Derivatives
- N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine (): Replaces the 1,3,4-oxadiazole with a 1,3-oxazole ring (one nitrogen atom instead of two). No biological data available, but structural simplification may lower synthetic complexity .
Oxadiazole Isomerism
- N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine (): Features a 1,2,4-oxadiazole isomer, altering nitrogen positions in the heterocycle. 1,2,4-oxadiazoles are less common in drug design due to reduced stability compared to 1,3,4-oxadiazoles. No activity data reported, but isomerism impacts solubility and metabolic stability .
Substituent Variations
Amide-Linked Oxadiazoles
- N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine derivatives (): Demonstrated antimicrobial properties.
Key Research Findings and Implications
- Structural Stability : The 1,3,4-oxadiazole core in the target compound is more metabolically stable than its 1,2,4-oxadiazole isomer, as evidenced by its prevalence in FDA-approved drugs like Raltegravir .
- Bioactivity Gaps : Unlike pyridine- or chlorophenyl-substituted oxadiazoles (), the target compound lacks electron-withdrawing or aromatic groups, which are critical for target engagement in antimicrobial or antiviral contexts.
Biological Activity
N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 168.21 g/mol. The structure includes a pyrrolidine ring and a 5-methyl-1,3,4-oxadiazole moiety, which contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
| N-methyl-N-[...] | Not specified | Various bacterial strains |
Anticancer Activity
The compound has shown promise in inhibiting Class I PI3K enzymes, which are crucial in cancer cell proliferation. Inhibitors targeting these enzymes have been recognized for their potential in cancer therapy. For example, studies indicate that similar compounds can effectively inhibit the proliferation of cancer cells by affecting signaling pathways related to tumor growth .
Table 2: Anticancer Activity Related to PI3K Inhibition
| Compound Name | IC50 (μM) | Cancer Type |
|---|---|---|
| N-methyl-N-[...] | 0.211 ± 0.019 | Various cancer cell lines |
| Compound C | Not specified | Breast cancer |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The oxadiazole moiety enhances binding affinity to enzyme active sites through hydrogen bonding interactions.
- Cell Signaling Modulation : By inhibiting PI3K pathways, the compound may disrupt signaling that leads to uncontrolled cell proliferation.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Antibacterial Studies : A study evaluating pyrrole derivatives reported that certain compounds had MIC values significantly lower than traditional antibiotics like ciprofloxacin .
- Anticancer Efficacy : Research on oxadiazole derivatives revealed their potential as effective anticancer agents through selective inhibition of cancer-related pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
